Cas no 79670-17-0 (Methyl 5-bromo-2-(bromomethyl)benzoate)

Methyl 5-bromo-2-(bromomethyl)benzoate structure
79670-17-0 structure
Product name:Methyl 5-bromo-2-(bromomethyl)benzoate
CAS No:79670-17-0
MF:C9H8Br2O2
MW:307.966621398926
MDL:MFCD11505949
CID:532531
PubChem ID:12929136

Methyl 5-bromo-2-(bromomethyl)benzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 5-bromo-2-(bromomethyl)benzoate
    • 5-Bromo-2-bromomethylbenzoic acid methyl ester
    • 5-BROMO-2-BROMOMETHYL-BENZOIC ACID METHYL ESTER
    • Benzoic acid, 5-bromo-2-(bromomethyl)-, methyl ester
    • UVIJBFVFEGZZLQ-UHFFFAOYSA-N
    • Methyl 2-bromomethyl-5-bromobenzoate
    • STL557842
    • 2445AC
    • methyl 5-bromo-2-bromomethylbenzoate
    • BBL104028
    • methyl 4-bromo-alpha-bromo-2-toluate
    • methyl 4-bromo-alpha-bromo- 2-toluate
    • AB64112
    • S
    • AMY28905
    • 79670-17-0
    • SY108147
    • AS-41912
    • DTXSID80513209
    • EN300-202844
    • FT-0743223
    • AKOS016001498
    • MFCD11505949
    • A864825
    • Methyl5-bromo-2-(bromomethyl)benzoate
    • SCHEMBL391759
    • DB-075606
    • MDL: MFCD11505949
    • Inchi: 1S/C9H8Br2O2/c1-13-9(12)8-4-7(11)3-2-6(8)5-10/h2-4H,5H2,1H3
    • InChI Key: UVIJBFVFEGZZLQ-UHFFFAOYSA-N
    • SMILES: O=C(C1C(CBr)=CC=C(Br)C=1)OC

Computed Properties

  • Exact Mass: 305.88900
  • Monoisotopic Mass: 305.88910g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 185
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3
  • XLogP3: 3

Experimental Properties

  • Boiling Point: 349.7℃ at 760 mmHg
  • PSA: 26.30000
  • LogP: 3.13060

Methyl 5-bromo-2-(bromomethyl)benzoate Security Information

Methyl 5-bromo-2-(bromomethyl)benzoate Customs Data

  • HS CODE:2916399090
  • Customs Data:

    China Customs Code:

    2916399090

    Overview:

    2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly

    Summary:

    2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%

Methyl 5-bromo-2-(bromomethyl)benzoate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1075314-100mg
methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0 96%
100mg
¥93.00 2024-07-28
eNovation Chemicals LLC
Y1043558-10g
Methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0 95%
10g
$175 2024-06-07
Enamine
EN300-202844-1.0g
methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0 95%
1g
$0.0 2023-06-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1075314-250mg
methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0 96%
250mg
¥114.00 2024-07-28
Fluorochem
220076-250mg
Methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0 95%
250mg
£45.00 2022-03-01
TRC
M295933-100mg
Methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0
100mg
$87.00 2023-05-18
eNovation Chemicals LLC
Y0996078-25g
methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0 95%
25g
$360 2024-08-02
Apollo Scientific
OR400313-5g
Methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0
5g
£248.00 2025-02-20
Alichem
A015008478-250mg
Methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0 97%
250mg
$470.40 2023-09-01
eNovation Chemicals LLC
Y1043558-5g
Methyl 5-bromo-2-(bromomethyl)benzoate
79670-17-0 95%
5g
$115 2024-06-07

Methyl 5-bromo-2-(bromomethyl)benzoate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Potassium carbonate ;  30 min, reflux
2.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Carbon tetrachloride ;  overnight, reflux
Reference
Synthetic Strategies to Derivatizable Triphenylamines Displaying High Two-Photon Absorption
Lartia, Remy; et al, Journal of Organic Chemistry, 2008, 73(5), 1732-1744

Production Method 2

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  4 h, 75 °C
Reference
3-Oxoisoindoline-5-carboxamides. Synthesis and their antioxidant activity studies
Kumar, C. Kishor; et al, Journal of Pharmaceutical Science & Technology, 2010, 2(12), 380-390

Production Method 3

Reaction Conditions
1.1 Reagents: Iron chloride (FeCl3) ,  Bromine ;  0 °C
2.1 Reagents: Sulfuric acid ,  3-Bromo-2-methylbenzoic acid Solvents: Methanol ;  24 h, reflux
3.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Benzene ;  24 h, 60 °C
Reference
Synthesis, computational, and spectroscopic analysis of tunable highly fluorescent BN-1,2-azaborine derivatives containing the N-BOH moiety
Saint-Louis, Carl Jacky; et al, Organic & Biomolecular Chemistry, 2017, 15(48), 10172-10183

Production Method 4

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  2.5 h, reflux
Reference
Diverse, Potent, and Efficacious Inhibitors That Target the EED Subunit of the Polycomb Repressive Complex 2 Methyltransferase
Bagal, Sharan K. ; et al, Journal of Medicinal Chemistry, 2021, 64(23), 17146-17183

Production Method 5

Reaction Conditions
1.1 Reagents: Thionyl chloride
1.2 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide
Reference
Copper-promoted direct amidation of isoindolinone scaffolds by sodium persulfate
Lai, Huifang; et al, Organic & Biomolecular Chemistry, 2021, 19(35), 7621-7626

Production Method 6

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  5 min, rt; 2 h, rt → reflux
2.1 Reagents: N-Bromosuccinimide Catalysts: Benzoyl peroxide Solvents: Benzene ;  5 h, reflux; reflux → rt
2.2 Reagents: Water
Reference
Bromine isotopic signature facilitates de novo sequencing of peptides in free-radical-initiated peptide sequencing (FRIPS) mass spectrometry
Nam, Jungjoo; et al, Journal of Mass Spectrometry, 2015, 50(2), 378-387

Production Method 7

Reaction Conditions
1.1 Reagents: Iron ,  Bromine
2.1 Reagents: Sulfuric acid
3.1 Reagents: Benzoyl peroxide ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
Reference
Series of Structural and Functional Models for the ES (Enzyme-Substrate) Complex of the Co(II)-Containing Quercetin 2,3-Dioxygenase
Sun, Ying-Ji; et al, Inorganic Chemistry, 2014, 53(6), 2932-2942

Production Method 8

Reaction Conditions
1.1 Reagents: Iron ,  Bromine ;  12 h, rt
1.2 Reagents: Thionyl chloride Solvents: Methanol ;  3 h, 65 °C
1.3 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  4 h, 75 °C
Reference
Synthesis of N-methyl-6-heterocyclic-1-oxoisoindoline derivatives by microwave assisted Buchwald-Hartwig amination
Kumar, C. Kishor; et al, E-Journal of Chemistry, 2011, 8(3), 1108-1113

Methyl 5-bromo-2-(bromomethyl)benzoate Raw materials

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Amadis Chemical Company Limited
(CAS:79670-17-0)Methyl 5-bromo-2-(bromomethyl)benzoate
A864825
Purity:99%/99%
Quantity:5g/25g
Price ($):152.0/593.0